

Preclinical Data Compendium for SNG-1153: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **SNG-1153**

Cat. No.: **B610900**

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This technical guide provides a comprehensive overview of the preclinical data for **SNG-1153**, a novel anti-cancer agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the core preclinical findings for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **SNG-1153**.

Table 1: In Vitro Efficacy of SNG-1153 in H460 Lung Cancer Cells

Assay	Parameter	SNG-1153 Concentration	Result	Reference
Cell Viability (CCK8 Assay)	% Inhibition of Cell Growth	0 μ M	0%	
1.25 μ M	~20%			
2.5 μ M	~45%			
5 μ M	~75%			
10 μ M	~90%			
Clonogenic Assay	Number of Colonies	DMSO (Control)	~250	
1.25 μ M	~150			
2.5 μ M	~50			
5 μ M	~10			
Apoptosis Assay	% Apoptotic Cells	0 μ M	~5%	
2.5 μ M	~15%			
5 μ M	~25%			
10 μ M	~40%			

Table 2: Effect of SNG-1153 on Lung Cancer Stem-Like Cells (Tumorspheres)

Assay	Parameter	Treatment	Result	Reference
Tumorsphere Formation	Tumorsphere Size	Vehicle Control	Large Spheres	
SNG-1153 (5 μ M)	Decreased Size			
Salinomycin (Positive Control)	Decreased Size			
Taxol (Negative Control)	Increased Size			
CD133+ Cell Population	% of CD133+ Cells	Vehicle Control	~2.5%	
SNG-1153 (5 μ M)	~1%			
Salinomycin (5 μ M)	~0.5%			
Taxol (10 nM)	~5%			
Stemness Gene Expression (RT-PCR)	Relative mRNA Expression (Fold Change)	SNG-1153 (5 μ M) vs. Control	Oct4: ~0.4	
Nanog: ~0.3				

Table 3: In Vivo Efficacy of SNG-1153 in NOD/SCID Mice

Experiment	Cells Injected per Site	Pretreatment of Tumorsphere Cells	Tumor Formation Incidence	Reference
Tumorigenicity	5×10^2	Vehicle	4/4	
SNG-1153 (5 μM)	0/4			
Taxol (10 nM)	4/4			
	5×10^4	Vehicle	4/4	
SNG-1153 (5 μM)	0/4			
Taxol (10 nM)	4/4			

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Reagents

- Cell Line: The human lung cancer cell line H460 was used.
- SNG-1153:** SNG-1153 with a purity of 99.5% was obtained from Shenogen Pharma Group. A 50 mM stock solution was prepared in DMSO.

Cell Viability Assay (CCK8 Assay)

- H460 cells were seeded in 96-well plates.
- After 24 hours, cells were treated with various concentrations of **SNG-1153** for 48 hours.
- Cell viability was measured using the Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions.

Clonogenic Assay

- H460 cells were pretreated with **SNG-1153** or DMSO for 24 hours.
- Cells were then seeded in a medium containing 0.3% soft agar layered over a 0.6% soft agar base in 6-well plates.
- After 10 days of incubation, the colonies were stained and counted under a microscope.

Apoptosis Assay

- H460 cells were treated with the indicated concentrations of **SNG-1153** for 48 hours.
- Cells were collected, and apoptosis was assessed using an Annexin V-FITC Apoptosis Detection Kit followed by flow cytometry analysis.

Tumorsphere Formation Assay

- H460 cells were cultured in serum-free tumorsphere medium.
- Tumorspheres were exposed to different concentrations of **SNG-1153** for 5 days.
- The cultures were then passaged once in the absence of **SNG-1153**.
- The size and number of tumorspheres were observed and recorded.

Flow Cytometry for CD133+ Cells

- Tumorsphere cells were treated with **SNG-1153**, salinomycin, or taxol.
- Cells were harvested, stained with a fluorescently labeled anti-CD133 antibody, and analyzed by flow cytometry to determine the percentage of CD133-positive cells.

In Vivo Xenograft Model

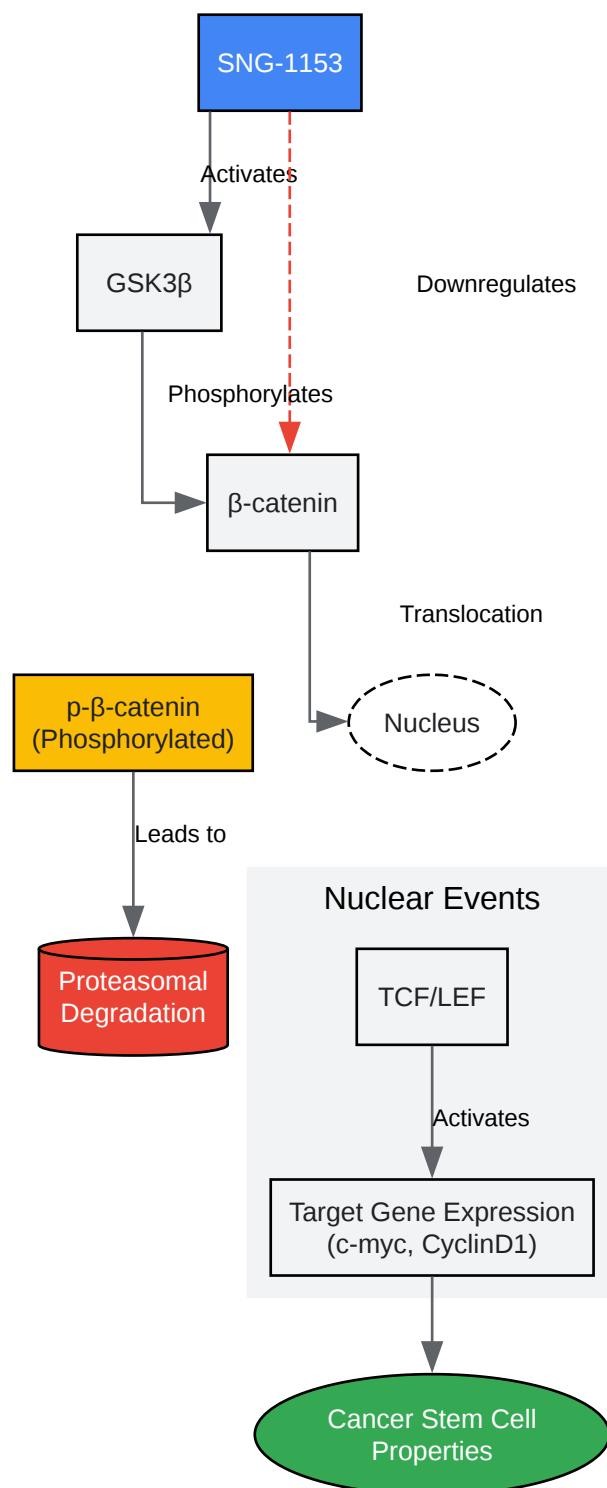
- Tumorsphere cells derived from H460 cells were pretreated with **SNG-1153**, taxol, or vehicle.
- The pretreated cells were injected subcutaneously into NOD/SCID mice.
- Tumor formation was monitored and recorded.

Western Blot Analysis

- Cells were treated with **SNG-1153** for the indicated times and concentrations.
- Cell lysates were prepared, and protein concentrations were determined.
- Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against β -catenin, phosphorylated β -catenin, and GSK3 β .
- Appropriate secondary antibodies were used for detection.

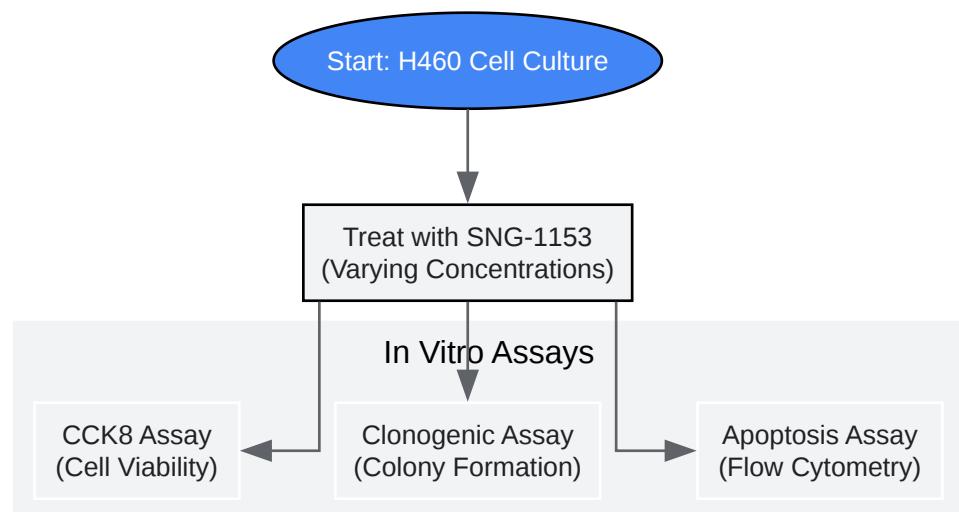
Visualizations

The following diagrams illustrate the signaling pathway of **SNG-1153** and the experimental workflows.

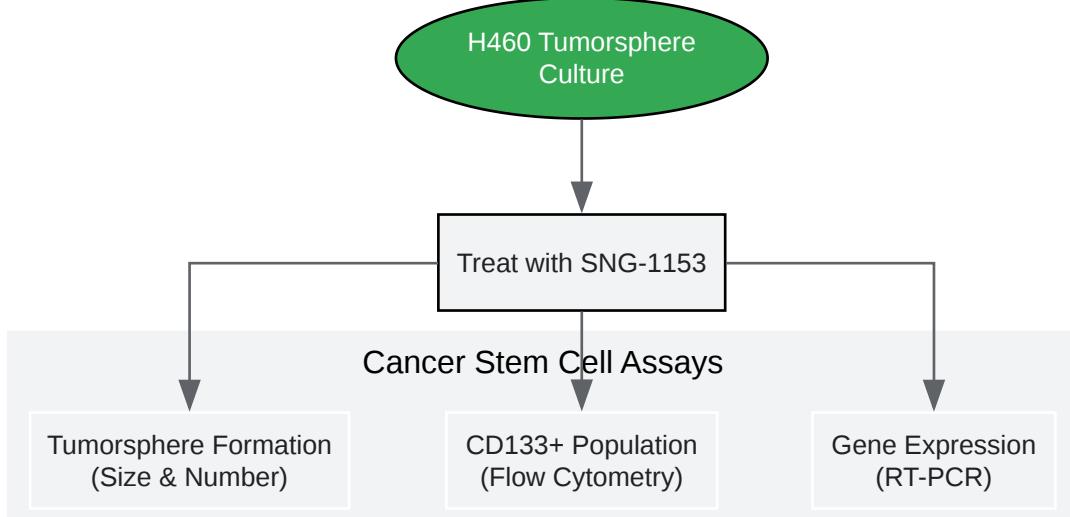


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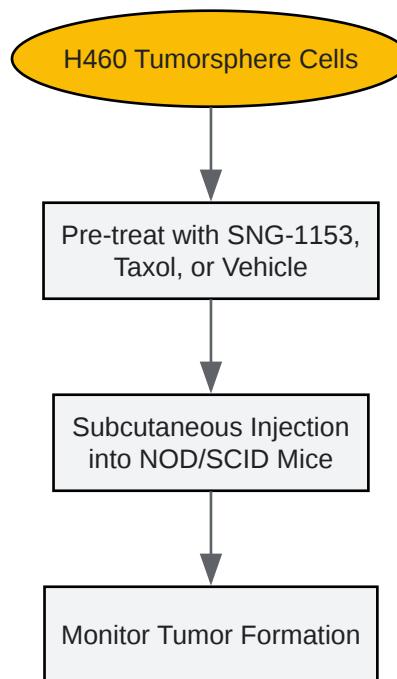
Caption: **SNG-1153** signaling pathway in lung cancer stem cells.

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Caption: Workflow for in vitro efficacy testing of **SNG-1153**.

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Caption: Workflow for assessing **SNG-1153**'s effect on cancer stem cells.



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Caption: Workflow for in vivo tumorigenicity study of **SNG-1153**.

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